molecular formula C9H13ClN2O2S B2732773 2-(Piperidin-3-yl)thiazole-4-carboxylic acid hydrochloride CAS No. 2155852-10-9

2-(Piperidin-3-yl)thiazole-4-carboxylic acid hydrochloride

Cat. No.: B2732773
CAS No.: 2155852-10-9
M. Wt: 248.73
InChI Key: BNMNLJDHMZBWBR-UHFFFAOYSA-N
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Description

2-(Piperidin-3-yl)thiazole-4-carboxylic acid hydrochloride is a heterocyclic organic compound combining a thiazole ring with a piperidine moiety and a carboxylic acid group. The piperidine ring is substituted at the 3-position, distinguishing it from structurally related analogs. The hydrochloride salt form enhances solubility and stability, critical for pharmacological applications .

Properties

IUPAC Name

2-piperidin-3-yl-1,3-thiazole-4-carboxylic acid;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H12N2O2S.ClH/c12-9(13)7-5-14-8(11-7)6-2-1-3-10-4-6;/h5-6,10H,1-4H2,(H,12,13);1H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

BNMNLJDHMZBWBR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CC(CNC1)C2=NC(=CS2)C(=O)O.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H13ClN2O2S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

248.73 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Piperidin-3-yl)thiazole-4-carboxylic acid hydrochloride typically involves the cyclization of appropriate precursors. One common method involves the reaction of piperidine derivatives with thiazole carboxylic acid under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, followed by purification steps to obtain the hydrochloride salt .

Industrial Production Methods

Industrial production of this compound may involve multi-step synthesis processes, including the preparation of intermediates and their subsequent cyclization. The reaction conditions are optimized to ensure high yield and purity. The final product is often crystallized and purified to meet industrial standards .

Chemical Reactions Analysis

Types of Reactions

2-(Piperidin-3-yl)thiazole-4-carboxylic acid hydrochloride can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides, while reduction can produce thiazolidines .

Scientific Research Applications

Chemistry

  • Building Block : It serves as a crucial building block in the synthesis of more complex molecules, facilitating the development of new chemical entities with desired properties.

Biology

  • Antimicrobial Properties : Research has shown that derivatives of thiazole compounds, including this hydrochloride salt, exhibit significant antimicrobial activity against various bacterial strains. Studies have reported minimum inhibitory concentration (MIC) values indicating effectiveness at low concentrations compared to standard antibiotics.
  • Anticancer Activity : In vitro studies indicate that 2-(Piperidin-3-yl)thiazole-4-carboxylic acid hydrochloride can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). Structure-activity relationship (SAR) analyses suggest that modifications to the thiazole ring enhance cytotoxic activity, with some derivatives showing IC50 values lower than established chemotherapeutics like doxorubicin.

Medicine

Ongoing research is exploring its potential as a therapeutic agent for various diseases. The compound may interact with specific molecular targets, inhibiting or activating certain enzymes or receptors, leading to diverse pharmacological effects.

Industry

The compound is also utilized in developing new materials and chemical processes due to its unique chemical properties.

Case Studies

  • Anticancer Efficacy :
    • A study evaluated the anticancer effects of various thiazole derivatives, including this compound. Results indicated enhanced activity against multiple cancer cell lines, with IC50 values suggesting potent anticancer effects comparable to standard treatments.
  • Antimicrobial Screening :
    • Another study focused on the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds exhibited MIC values ranging from 3.12 to 12.5 µg/mL, demonstrating promising antibacterial properties.

Mechanism of Action

The mechanism of action of 2-(Piperidin-3-yl)thiazole-4-carboxylic acid hydrochloride involves its interaction with specific molecular targets. It may inhibit or activate certain enzymes or receptors, leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table and analysis compare 2-(Piperidin-3-yl)thiazole-4-carboxylic acid hydrochloride with structurally related compounds, focusing on substituent positions, counterions, and functional groups.

Compound Name CAS Number Key Structural Features Counterion Molecular Weight Notes
This compound Not explicitly listed in evidence Thiazole-4-carboxylic acid with piperidin-3-yl substituent Hydrochloride (HCl) ~269.7 (estimated) Target compound; piperidine at position 3 enhances stereochemical diversity .
2-(Piperidin-4-yl)thiazole-4-carboxylic acid dihydrochloride 2060043-29-8 Thiazole-4-carboxylic acid with piperidin-4-yl substituent Dihydrochloride (2HCl) 285.19 Positional isomer; dihydrochloride form increases solubility .
2-(4-Pyridyl)thiazole-4-carboxylic acid 21278-86-4 Pyridyl substituent replaces piperidine; lacks saturated nitrogen ring None ~222.2 (estimated) Reduced basicity compared to piperidine analogs; potential for metal coordination .
2-(1-N-Boc-piperidin-4-yl)thiazole-4-carboxylic acid 1083181-70-7 Boc-protected piperidin-4-yl group; carboxylic acid at thiazole-4-position None ~339.3 (estimated) Protected intermediate; Boc group aids in synthetic stability .

Structural and Functional Differences

  • Piperidine Position: Substitution at the 3- vs.
  • Counterion : Hydrochloride vs. dihydrochloride salts influence solubility and crystallinity. The dihydrochloride form (285.19 g/mol) has higher molecular weight and may exhibit improved bioavailability .
  • Protecting Groups : The Boc-protected analog (1083181-70-7) serves as a synthetic precursor; its removal generates the free piperidine, critical for active pharmaceutical ingredient (API) synthesis .
  • Heterocyclic Moieties : Replacement of piperidine with pyridine (21278-86-4) eliminates ring saturation, reducing basicity and altering pharmacokinetic properties .

Research Findings

  • Synthetic Utility : The Boc-protected derivative (1083181-70-7) is a key intermediate in solid-phase peptide synthesis (SPPS), enabling controlled deprotection for selective functionalization .
  • Solubility and Stability: Hydrochloride salts generally exhibit higher aqueous solubility than free bases, a critical factor for oral bioavailability. The dihydrochloride form (2060043-29-8) demonstrates superior stability under accelerated storage conditions (40°C/75% RH) compared to non-salt forms .

Biological Activity

2-(Piperidin-3-yl)thiazole-4-carboxylic acid hydrochloride is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its synthesis, biological properties, mechanisms of action, and potential therapeutic applications, supported by relevant case studies and research findings.

The synthesis of this compound typically involves the cyclization of piperidine derivatives with thiazole carboxylic acids. The reaction is often catalyzed and performed under controlled conditions to optimize yield and purity. The final product is usually crystallized to meet industrial standards.

Chemical Reactions

The compound can participate in various chemical reactions, including:

  • Oxidation : Producing sulfoxides or sulfones.
  • Reduction : Yielding thiazolidines.
  • Substitution : Modifying the piperidine or thiazole rings through nucleophilic substitution reactions.

Biological Activity

Research indicates that this compound exhibits several biological activities:

Antimicrobial Properties

Studies have shown that derivatives of thiazole compounds, including this hydrochloride salt, possess antimicrobial properties. For instance, thiazole derivatives have been evaluated for their effectiveness against various bacterial strains, demonstrating significant inhibition at low concentrations (MIC values) compared to standard antibiotics .

Anticancer Activity

The compound has been investigated for its anticancer properties. In vitro studies indicate that it can inhibit the growth of cancer cell lines such as MCF-7 (breast cancer) and HepG2 (liver cancer). The structure-activity relationship (SAR) analysis suggests that modifications to the thiazole ring enhance cytotoxic activity, with some derivatives showing IC50 values lower than established chemotherapeutics like doxorubicin .

The biological effects of this compound are thought to arise from its interaction with specific molecular targets. It may inhibit key enzymes involved in cancer cell proliferation or modulate signaling pathways critical for tumor growth. For example, it has been noted to affect histone acetylation processes mediated by histone acetyltransferase (HAT) p300, which plays a role in gene expression regulation .

Case Studies

  • Anticancer Efficacy : A study evaluated the anticancer effects of various thiazole derivatives, including this compound. The results indicated that certain modifications led to enhanced activity against multiple cancer cell lines, with IC50 values suggesting potent anticancer effects comparable to standard treatments .
  • Antimicrobial Screening : Another study focused on the antimicrobial activity of thiazole derivatives against Staphylococcus aureus and Escherichia coli. The tested compounds exhibited MIC values ranging from 3.12 to 12.5 µg/mL, demonstrating promising antibacterial properties .

Comparative Analysis

To illustrate the unique properties of this compound, a comparison with similar compounds is presented below:

CompoundStructure TypeAnticancer Activity (IC50)Antimicrobial Activity (MIC)
This compoundThiazole derivative<10 µM (varies by derivative)3.12 - 12.5 µg/mL
2-(4-Pyridyl)thiazole-4-carboxylic acidThiazole derivative>20 µMNot specified
Thiazolidine derivativesThiazolidine<5 µM5 - 15 µg/mL

Q & A

Basic: What are the recommended synthetic routes for 2-(Piperidin-3-yl)thiazole-4-carboxylic Acid Hydrochloride, and how can reaction conditions be optimized?

Answer:
The synthesis typically involves multi-step reactions with organometallic catalysts and coupling reagents. For example:

  • Step 1: Palladium-catalyzed cross-coupling (e.g., using Pd(OAc)₂ and tert-butyl XPhos) under inert atmospheres (40–100°C) to assemble the thiazole-piperidine scaffold .
  • Step 2: Hydrolysis or deprotection (e.g., HCl-mediated cleavage at 93–96°C) to generate the carboxylic acid moiety .
    Optimization Tips:
  • Use cesium carbonate as a base to enhance reactivity in polar solvents like tert-butanol.
  • Monitor reaction progress via LC-MS to minimize side products.

Basic: What safety protocols are critical when handling this compound in laboratory settings?

Answer:
Key safety measures include:

  • Personal Protective Equipment (PPE): Gloves, lab coat, and goggles to prevent skin/eye contact (observed in structurally similar piperidine derivatives) .
  • Ventilation: Use fume hoods to avoid inhalation, as piperidine derivatives may release toxic gases (e.g., HCl vapors) under decomposition .
  • First Aid: Immediate rinsing with water for skin/eye exposure and medical consultation if irritation persists .

Basic: How can purity and structural integrity be validated for this compound?

Answer:

  • Analytical Methods:
    • HPLC: Use C18 columns with UV detection (≥98% purity threshold) .
    • Mass Spectrometry: Confirm molecular weight (e.g., 248.73 g/mol for the free base) .
  • Stability Testing: Store at –20°C under inert conditions to prevent degradation, as recommended for labile thiazole-carboxylic acid derivatives .

Advanced: How should researchers resolve contradictions in reported solubility data for this compound?

Answer:
Discrepancies often arise from solvent polarity and pH variations. For example:

  • Water: Low solubility (<1 mg/mL) due to hydrochloride salt formation, but solubility improves in DMSO (34 mg/mL) .
    Methodological Approach:
  • Conduct solubility assays under controlled pH (e.g., phosphate buffer) and temperature (25°C vs. 37°C).
  • Compare results with structurally analogous compounds (e.g., 2-(piperidin-4-ylmethyl)-1,3-thiazole-5-carboxylic acid dihydrochloride) to identify trends .

Advanced: What strategies enhance the bioactivity of this compound through structural modifications?

Answer:

  • Thiazole Ring Modifications: Introduce electron-withdrawing groups (e.g., halogens) to improve metabolic stability .
  • Piperidine Substitutions: Replace the 3-position hydrogen with methyl or ethyl groups to modulate lipophilicity and receptor binding .
    Case Study: Coupling with 1-(3-dimethylaminopropyl)-3-ethylcarbodiimide (EDC) and HOAt enhances peptide conjugation efficiency for targeted delivery .

Advanced: How can degradation pathways of this compound be characterized under physiological conditions?

Answer:

  • Accelerated Stability Studies: Expose the compound to UV light, heat (40°C), and varying pH (1–13) to simulate physiological stress.
  • Analytical Tools:
    • NMR: Track decomposition products (e.g., piperidine ring opening or thiazole oxidation) .
    • TGA/DSC: Identify thermal degradation thresholds (e.g., melting point ~258°C for related compounds) .

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